![molecular formula C11H15ClN2O B1462821 2-Chloro-3-(3-piperidinylmethoxy)pyridine CAS No. 946713-43-5](/img/structure/B1462821.png)
2-Chloro-3-(3-piperidinylmethoxy)pyridine
Overview
Description
2-Chloro-3-(3-piperidinylmethoxy)pyridine is a biochemical compound used for proteomics research . It has a molecular weight of 226.70 and a molecular formula of C11H15ClN2O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(3-piperidinylmethoxy)pyridine is represented by the SMILES notation: C1CC(CNC1)COC2=C(N=CC=C2)Cl .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chloro-3-(3-piperidinylmethoxy)pyridine and its derivatives play a crucial role in the synthesis of various compounds. For instance, it is a key intermediate in the synthesis of the highly efficient herbicide trifloxysulfuron, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).
- The compound also serves as a starting point for synthesizing new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, which has potential applications in various chemical domains (M. Soukri et al., 2003).
- Its utilization in the regioselective 3,4-difunctionalization of pyridines via 3,4-pyridyne intermediates showcases its versatility in organic synthesis and potential for creating diverse trisubstituted pyridines (Benjamin Heinz et al., 2021).
Role in Medicinal Chemistry
- 2-Chloro-3-(3-piperidinylmethoxy)pyridine derivatives are significant in medicinal chemistry. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, highlights its relevance in pharmaceutical synthesis (Shen Li, 2012).
- The compound's transformation into various 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, used in different pharmacological applications, further underscores its significance (A. Benarab et al., 1993).
Applications in Material Science
- The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from derivatives of 2-Chloro-3-(3-piperidinylmethoxy)pyridine indicates its potential applications in the development of new materials and compounds with unique properties (R. Mekheimer et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(piperidin-3-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOAGXYRIXLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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